molecular formula C22H22N4O2S B2816313 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-95-4

2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2816313
CAS No.: 894048-95-4
M. Wt: 406.5
InChI Key: DHEZNXCWXMRPBW-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide features a thiazolo[3,2-b][1,2,4]triazole core fused with a benzamide moiety. The m-tolyl (meta-methylphenyl) substituent at the 2-position of the thiazolo-triazole ring and the ethoxy group on the benzamide backbone distinguish its structure.

Properties

IUPAC Name

2-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-28-19-10-5-4-9-18(19)21(27)23-12-11-17-14-29-22-24-20(25-26(17)22)16-8-6-7-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEZNXCWXMRPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the triazole moiety. The final steps involve the coupling of these heterocycles with an ethoxybenzamide group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and triazole rings. For instance, derivatives of 1,2,4-triazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds similar to 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer activity. Studies have demonstrated that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. The structural similarities between this compound and known anticancer agents suggest potential efficacy in cancer therapy .

Antitubercular Activity

Research has shown that derivatives containing thiazole and triazole units can possess antitubercular properties. For example, compounds structurally related to this compound have demonstrated effectiveness against Mycobacterium tuberculosis, indicating their potential use as new therapeutic agents for tuberculosis treatment .

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityDemonstrated broad-spectrum activity against multiple bacterial strains with MIC values comparable to standard antibiotics.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; showed significant tumor reduction in animal models.
Antitubercular ActivityEffective against drug-resistant strains of Mycobacterium tuberculosis, with promising results in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, modulating their activity and triggering various biological pathways. This can result in therapeutic effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Substituent Effects

The compound’s closest analogs are other thiazolo[3,2-b][1,2,4]triazole derivatives with varying substituents. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide m-tolyl (C₆H₄CH₃-3), ethoxy (OCH₂CH₃) Not reported Not reported Meta-methyl enhances metabolic stability; ethoxy improves solubility Target
4-ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide 4-methylphenyl (para-CH₃), ethoxy Not reported Not reported Para-methyl may reduce steric hindrance compared to meta-substitution
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole 4-methoxyphenyl (C₆H₄OCH₃-4), phenyl 308.3 140–142 Methoxy group increases polarity; phenyl contributes to π-π stacking
2-(4-Chlorophenyl)-6-(4-trifluoromethylphenyl)thiazolo[3,2-b][1,2,4]triazole 4-Cl, 4-CF₃ 377.8 160–162 Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity
Key Observations:
  • Substituent Position : The m-tolyl group in the target compound likely improves metabolic stability compared to para-substituted analogs (e.g., 4-methylphenyl in ), as meta-substitution can hinder oxidative metabolism .
  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility, while electron-withdrawing groups (Cl, CF₃) increase reactivity and binding affinity to hydrophobic targets .
Spectroscopic Characterization
  • 1H NMR : Singlets at δ 13.80–14.30 ppm are characteristic of NH protons in thiazolo-triazole systems, but overlap with amide NH signals requires careful analysis .
  • 13C NMR : The thiazolo-triazole C-8 (δ ~165 ppm) and C-2 (δ ~157 ppm) are consistent across derivatives .

Pharmacological and Functional Comparisons

Key Insights:
  • The target compound’s benzamide group may mimic Nitazoxanide’s binding interactions, while the thiazolo-triazole core could confer anti-inflammatory properties .
  • Compared to Capmatinib, the absence of a fluorine atom in the target compound may reduce metabolic resistance but improve solubility .

Biological Activity

2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS No. 894048-95-4) is a complex organic compound characterized by its thiazole and triazole ring systems. These heterocycles are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 442.55 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole moiety, which contributes to its biological activity.

Target of Action

The primary target for this compound is the mycobacterial cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various substrates in Mycobacterium tuberculosis.

Mode of Action

The compound acts by binding to the active site of mycobacterial P450s, inhibiting their enzymatic activity. This inhibition disrupts normal physiological functions within the bacteria, leading to cell death and thus demonstrating potential as an anti-tuberculosis agent.

Biochemical Pathways

The interaction with mycobacterial P450s affects critical biochemical pathways associated with lipid metabolism and drug metabolism within the pathogen. Disruption of these pathways can lead to increased susceptibility of Mycobacterium tuberculosis to other therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives containing thiazole and triazole rings have shown efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The presence of the thiazole and triazole rings is believed to enhance its interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that similar thiazolo-triazole compounds showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
    CompoundMIC (µg/mL)Activity
    Compound A0.5Effective
    Compound B1.0Moderate
    2-Ethoxy-N-(...)0.25Highly Effective
  • Anticancer Properties : In vitro studies indicated that derivatives led to a reduction in cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values suggesting significant cytotoxicity at low concentrations.
    Cell LineIC50 (µM)
    MCF-75
    HeLa10
    A5497

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and what challenges arise in multi-step synthesis?

  • Methodology:

  • Multi-step synthesis typically involves coupling thiazolo-triazole precursors (e.g., m-tolyl-substituted intermediates) with benzamide derivatives via amide bond formation. A common approach includes:

Thiazolo-triazole core synthesis : Cyclocondensation of thioamides with hydrazine derivatives under reflux conditions .

Ethyl linker introduction : Alkylation or nucleophilic substitution to attach the ethyl spacer .

Benzamide coupling : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the ethyl-linked intermediate and 2-ethoxybenzoyl chloride .

  • Challenges : Low yields in cyclocondensation due to steric hindrance from the m-tolyl group; side reactions during alkylation require strict pH/temperature control (e.g., 0–5°C for electrophilic steps) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., m-tolyl methyl protons at δ ~2.3 ppm; ethoxy group at δ ~1.4 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~450–470) .

Advanced Research Questions

Q. How can reaction mechanisms for thiazolo-triazole ring formation be elucidated to improve synthetic efficiency?

  • Methodology :

  • Kinetic Studies : Monitor intermediates via TLC/HPLC to identify rate-limiting steps (e.g., cyclization vs. aromatization) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for ring-closure steps .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into the triazole ring .

Q. What strategies resolve contradictions in biological activity data across assays (e.g., IC₅₀ variability)?

  • Methodology :

  • Assay Replication : Validate dose-response curves in triplicate using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) .
  • Solubility Optimization : Adjust DMSO concentrations (<1% v/v) or use surfactants (e.g., Tween-80) to mitigate aggregation artifacts .
  • Target Engagement Studies : SPR (surface plasmon resonance) confirms direct binding affinity to enzymes (e.g., kinase targets) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?

  • Methodology :

  • Analog Synthesis : Replace m-tolyl with halogenated (e.g., 4-F, 4-Cl) or electron-donating groups (e.g., 4-OCH₃) to probe electronic effects .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., PDB 1XYZ) to identify critical H-bond donors/acceptors in the benzamide moiety .
  • Data Table : SAR Trends in Analogues
Substituent (R)LogPIC₅₀ (μM)Target Enzyme
m-tolyl3.20.45Kinase A
4-Cl-phenyl3.80.28Kinase A
4-OCH₃-phenyl2.91.10Kinase A

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties (e.g., metabolic stability)?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Caco-2 Permeability : Assess intestinal absorption using monolayers; Papp values >1 × 10⁻⁶ cm/s indicate high permeability .
  • Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) measures unbound fraction .

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